3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione
Description
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Properties
IUPAC Name |
3-methyl-3-(2-methylpropyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)4-9(3)5-7(10)12-8(9)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCQBUQMHAHLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094403-53-8 | |
| Record name | 3-methyl-3-(2-methylpropyl)oxolane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione, also known as 3-(2-methylpropyl)oxolane-2,5-dione, is a chemical compound with the molecular formula C8H12O3. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
The compound's structure features a five-membered oxolane ring with a ketone functional group, contributing to its reactivity and biological interactions.
The biological activity of 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione is primarily attributed to its ability to interact with various enzymes and receptors. It acts as a ligand that can modulate enzyme activity through inhibition or activation. The following pathways have been identified:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been suggested that it can bind to receptors, influencing signal transduction pathways.
Biological Activity
Research indicates several potential biological activities of 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Investigations into the compound's effectiveness against various bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can have implications for diabetes management .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: DPP-IV Inhibition
A study focused on the synthesis and evaluation of DPP-IV inhibitors found that derivatives of 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione showed significant inhibitory activity. The structure-activity relationship (SAR) analysis indicated that modifications to the oxolane ring could enhance potency against DPP-IV, suggesting avenues for drug development aimed at type 2 diabetes treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
